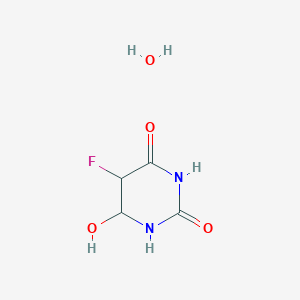

5-Fluoro-6-hydroxyhydrouracil monohydrate; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Properties

5-Fluoro-6-hydroxyhydrouracil monohydrate is a solid compound with a molecular weight of 166.11 . It has a boiling point of over 130°C and a melting point of over 110°C . The compound is also known as 5-Fluoro-6-hydroxydihydro-2,4 (1H,3H)-pyrimidinedione hydrate .

Safety Information

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary measures include P261;P271;P280 .

Stem Cell Research

5-Fluoro-6-hydroxyhydrouracil monohydrate has been used in stem cell research . Treatment with this compound leads to the reconstruction of the bone marrow microenvironment, establishing an activated niche stimulating hematopoietic stem cells (HSCs) . This effect was reproduced in-vitro by co-culturing hematopoietic cells with stromal cells derived from 5-FU treated bone marrow .

Cancer Research

The compound has been used in cancer research, particularly in the study of leukemia . The bone marrow niche activated by 5-FU exerted a distinct effect on normal and leukemic cells, providing higher support on the primitive state of normal HSCs than for MN-1 induced leukemia cells .

Apoptosis Induction

5-Fluoro-6-hydroxyhydrouracil monohydrate has been used to induce apoptosis in cells . This makes it a valuable tool in studying cell death and survival mechanisms.

Chemosensitizing Agent

The compound has been used as a chemosensitizing agent . Chemosensitizers are drugs that make cancer cells more sensitive to chemotherapy, thereby enhancing the effectiveness of cancer treatment.

作用机制

Target of Action

The primary target of 5-Fluoro-6-hydroxyhydrouracil monohydrate is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

The compound interferes with DNA synthesis by binding to its target, TS . The main mechanism of action is thought to be the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .

Biochemical Pathways

The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP) .

Pharmacokinetics

It is known that the compound is metabolized to ribonucleotides and deoxyribonucleotides, which can be incorporated into rna and dna .

Result of Action

The result of the compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This makes 5-Fluoro-6-hydroxyhydrouracil monohydrate a potent antitumor agent .

安全和危害

未来方向

Non-coding RNAs have a central impact on the determination of the response of patients to 5-Fluoro-6-hydroxyhydrouracil monohydrate. These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-Fluoro-6-hydroxyhydrouracil monohydrate . Therefore, modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-Fluoro-6-hydroxyhydrouracil monohydrate treatment .

属性

IUPAC Name |

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O3.H2O/c5-1-2(8)6-4(10)7-3(1)9;/h1-2,8H,(H2,6,7,9,10);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKNCYMZKWUVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)O)F.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-hydroxyhydrouracil monohydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)